α-Glucosidase Inhibitory Potency: 5,6,7,8-Tetrahydroindolizine Derivative vs. Clinical Standard
A derivative of the 5,6,7,8-tetrahydroindolizine core demonstrates α-glucosidase inhibitory potency substantially exceeding that of the clinical reference standard 1-deoxynojirimycin. The compound 1-[(methylsulfonyl)methyl]-2-nitro-5,6,7,8-tetrahydroindolizine (Compound 63) exhibited an IC₅₀ of 8 μM, representing a 25-fold improvement over 1-deoxynojirimycin (IC₅₀ = 203 μM) under identical assay conditions [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 8 μM (Compound 63) |
| Comparator Or Baseline | 1-Deoxynojirimycin: 203 μM |
| Quantified Difference | 25-fold higher potency (lower IC₅₀) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantifies the scaffold's potential in diabetes and metabolic disorder research, providing a validated benchmark against a known clinical standard.
- [1] Lentini, G., et al. Nitro-substituted tetrahydroindolizines and homologs: Design, kinetics, and mechanism of α-glucosidase inhibition. Bioorganic & Medicinal Chemistry. 2017; 25(17): 4874-4885. View Source
